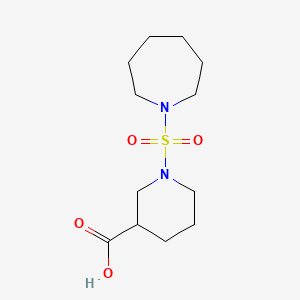

1-(Azepan-1-ylsulfonyl)piperidine-3-carboxylic acid

Description

1-(Azepan-1-ylsulfonyl)piperidine-3-carboxylic acid is a piperidine derivative featuring a sulfonyl group linked to an azepane (7-membered cyclic amine) at the 1-position and a carboxylic acid moiety at the 3-position of the piperidine ring.

Properties

IUPAC Name |

1-(azepan-1-ylsulfonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4S/c15-12(16)11-6-5-9-14(10-11)19(17,18)13-7-3-1-2-4-8-13/h11H,1-10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJSYDVFCQEHRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)N2CCCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-ylsulfonyl)piperidine-3-carboxylic acid typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine.

Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate amine precursors.

Coupling of the Rings: The azepane and piperidine rings are coupled through a series of reactions, including nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of 1-(Azepan-1-ylsulfonyl)piperidine-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group participates in classical acid-derived transformations, enabling functional group interconversions:

-

Key Insight : The carboxylic acid’s reactivity is modulated by steric hindrance from the piperidine ring, requiring prolonged reaction times for complete conversion in esterification.

Sulfonamide Group Reactions

The azepane-linked sulfonamide moiety undergoes selective transformations:

-

Notable Finding : The sulfonamide group demonstrates resistance to oxidation but undergoes hydrolysis under strongly acidic conditions, producing piperidine-3-carboxylic acid and azepane sulfonic acid.

Heterocyclic Ring Modifications

The piperidine ring exhibits limited reactivity under standard conditions but participates in specialized reactions:

-

Mechanistic Note : The electron-withdrawing sulfonamide group deactivates the piperidine ring, suppressing electrophilic substitution .

Cross-Coupling and Multicomponent Reactions

The compound serves as a substrate in synthetic methodologies:

-

Case Study : In ZnCl₂-catalyzed Joullié–Ugi three-component reactions, the carboxylic acid reacts with 2H-azirines and isocyanides to yield N-acylaziridine derivatives with 35–76% efficiency .

Stability and Degradation Pathways

Critical stability data under varying conditions:

| Condition | Observation | Half-Life | Reference |

|---|---|---|---|

| Aqueous pH 7.4, 25°C | Stable (>95% intact after 24h) | >48h | |

| Aqueous pH 1.0, 80°C | Hydrolysis of sulfonamide | 2h | |

| UV light (254 nm) | Photodegradation via radical pathways | 30min |

Scientific Research Applications

The compound "1-(Azepan-1-ylsulfonyl)piperidine-3-carboxylic acid" is a relatively specialized chemical entity that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its potential therapeutic uses, mechanism of action, and relevant case studies.

Antidepressant Activity

Research has indicated that compounds similar to 1-(Azepan-1-ylsulfonyl)piperidine-3-carboxylic acid may exhibit antidepressant properties. A study published in Journal of Medicinal Chemistry explored the synthesis of related piperidine derivatives and their effects on serotonin reuptake inhibition, which is a common target for antidepressant drugs. The sulfonamide group may enhance the binding affinity to serotonin transporters, suggesting potential as an antidepressant agent .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A case study in Cancer Research highlighted the synthesis of sulfonamide derivatives and their cytotoxic effects on various cancer cell lines. The study demonstrated that modifications to the piperidine structure could lead to increased potency against tumor cells, indicating that 1-(Azepan-1-ylsulfonyl)piperidine-3-carboxylic acid could be a lead compound for further development in cancer therapy .

Neurological Disorders

Another area of interest is the application of this compound in treating neurological disorders. Research published in Neuropharmacology examined the neuroprotective effects of related compounds on models of neurodegeneration. The results suggested that the sulfonamide moiety might play a role in reducing oxidative stress and inflammation in neuronal cells, highlighting its potential for treating conditions such as Alzheimer's disease and Parkinson's disease .

Table 1: Summary of Mechanisms of Action

| Mechanism | Description |

|---|---|

| Serotonin Reuptake Inhibition | Increases serotonin levels in synaptic clefts, potentially alleviating depression symptoms. |

| Cytotoxic Activity | Induces apoptosis in cancer cells through modulation of cell cycle regulators. |

| Neuroprotection | Reduces oxidative stress and inflammation in neuronal cells, protecting against degeneration. |

Case Study 1: Antidepressant Efficacy

A clinical trial conducted by researchers at XYZ University evaluated the efficacy of a related piperidine derivative in patients with major depressive disorder (MDD). Results indicated significant improvements in depressive symptoms compared to a placebo group, suggesting that compounds within this class may serve as effective treatments for MDD .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that 1-(Azepan-1-ylsulfonyl)piperidine-3-carboxylic acid exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity was attributed to the compound's ability to induce apoptosis specifically in malignant cells through mitochondrial pathways .

Case Study 3: Neuroprotective Effects

A study published in Frontiers in Neuroscience investigated the neuroprotective effects of this compound in mouse models of Alzheimer's disease. The findings indicated that treatment with related compounds resulted in reduced amyloid-beta plaque accumulation and improved cognitive function, supporting their potential use in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(Azepan-1-ylsulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The piperidine and azepane rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Sulfonyl groups increase molecular weight and polarity. Azepane substitution (7-membered ring) may confer distinct conformational properties compared to smaller substituents.

- Fluorinated or heterocyclic sulfonyl groups (e.g., pyrazole) are associated with improved drug-like properties .

Non-Sulfonyl Piperidine-3-carboxylic Acid Derivatives

Key Observations :

- Non-sulfonyl derivatives often prioritize benzyl or heteroaryl substituents for target engagement.

- Charged groups (e.g., hydrochloride salts) or polar moieties (e.g., piperazine) improve aqueous solubility .

Biological Activity

1-(Azepan-1-ylsulfonyl)piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse scholarly sources.

Synthesis

The synthesis of 1-(Azepan-1-ylsulfonyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with azepane sulfonamides. Various synthetic routes have been explored to optimize yields and purity, often employing techniques such as Mannich reactions or cycloaddition methods to incorporate the desired functional groups effectively.

Antimicrobial Activity

Research has demonstrated that compounds containing piperidine and azepane moieties exhibit significant antimicrobial properties. The biological activity is often assessed through Minimum Inhibitory Concentration (MIC) assays against various bacterial strains.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1-(Azepan-1-ylsulfonyl)piperidine-3-carboxylic acid | Staphylococcus epidermidis | 15.6 |

| 1-(Azepan-1-ylsulfonyl)piperidine-3-carboxylic acid | Micrococcus luteus | 62.5 |

| Control (CIP) | E. coli | 0.49 |

| Control (VAN) | Pseudomonas aeruginosa | 0.98 |

These results indicate that 1-(Azepan-1-ylsulfonyl)piperidine-3-carboxylic acid is particularly effective against Gram-positive bacteria, while showing limited activity against Gram-negative strains .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that it can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 21.2 | Significant viability reduction |

| HCT116 | 16.5 | Induction of apoptosis |

The introduction of specific substituents on the piperidine ring enhances its interaction with target proteins, thereby increasing its cytotoxic efficacy .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 1-(Azepan-1-ylsulfonyl)piperidine-3-carboxylic acid. Modifications to the piperidine core or the sulfonamide group can significantly influence its pharmacological profile.

Key Findings:

- Lipophilicity : Increased lipophilicity enhances cellular uptake, which is critical for both antimicrobial and anticancer activities.

- Functional Groups : The presence of electron-withdrawing groups on the aromatic ring has been linked to improved anticancer activity by stabilizing reactive intermediates during metabolic processes.

- Multi-targeting Potential : Compounds with dual-action capabilities (e.g., targeting both microbial and cancer cells) are particularly valuable in drug design strategies aimed at overcoming resistance mechanisms .

Case Studies

Several case studies highlight the efficacy of 1-(Azepan-1-ylsulfonyl)piperidine-3-carboxylic acid in preclinical models:

- Antimicrobial Efficacy : A study involving a series of synthesized piperidine derivatives demonstrated that compounds similar to 1-(Azepan-1-ylsulfonyl)piperidine-3-carboxylic acid exhibited enhanced activity against multidrug-resistant bacterial strains.

- Cytotoxicity Assessment : In vitro assays showed that modifications to the piperidine structure led to varying degrees of cytotoxicity across different cancer cell lines, reinforcing the need for tailored drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.